1-(3-Chloro-2-fluorophenyl)cyclopropanamine

Description

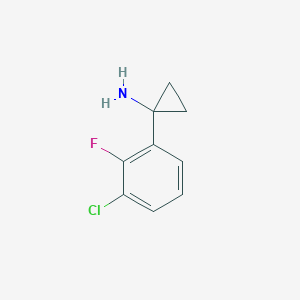

1-(3-Chloro-2-fluorophenyl)cyclopropanamine (CAS 1227418-16-7) is a bicyclic amine with the molecular formula C₉H₉ClFN and a molecular weight of 185.62 g/mol. It features a cyclopropane ring directly attached to a phenyl group substituted with chlorine at the 3-position and fluorine at the 2-position (Figure 1). This compound is cataloged by American Elements as a high-purity organic building block (≥95–99.999% purity) for pharmaceutical and chemical synthesis . Its PubChem CID (55264236) and MDL number (MFCD11037200) facilitate identification in research databases. The cyclopropane moiety and halogenated aromatic ring make it a candidate for drug discovery, particularly in modulating receptors or enzymes due to its stereochemical rigidity and electronic properties .

Properties

IUPAC Name |

1-(3-chloro-2-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN/c10-7-3-1-2-6(8(7)11)9(12)4-5-9/h1-3H,4-5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDIWAITMBMMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C(=CC=C2)Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

| Step | Reagent/Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acylation | AlCl₃ | Dichloromethane | 0–25°C | 60–75 |

| Cyclopropanation | TMSOI, NaH | Dimethylformamide (DMF) | 80–100°C | 50–65 |

The ketone-to-cyclopropane conversion is stereospecific, often requiring chiral auxiliaries or resolution techniques to isolate enantiomers. For example, US20130165696A1 highlights the use of (-)-10,2-camphorsultam to induce asymmetry during cyclopropanation, though this step is omitted for racemic mixtures.

Reductive Amination of Cyclopropanecarbonyl Derivatives

An alternative route involves the reductive amination of cyclopropanecarbonyl intermediates. As described in CN104603098B, 1-(3-chloro-2-fluorophenyl)cyclopropanecarboxamide is treated with lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) to reduce the amide to the primary amine (Figure 2). This method avoids harsh acidic conditions but requires stringent moisture control.

Optimization Insights:

- LiAlH₄ achieves higher conversion (>85%) but poses safety risks due to exothermic reactions.

- NaBH₄ with iodine (Luche conditions) improves selectivity for secondary amines but is less effective for primary amines.

Hofmann Rearrangement of Cyclopropanecarboxamide

The Hofmann rearrangement offers a pathway to convert carboxamides to amines. Starting from 1-(3-chloro-2-fluorophenyl)cyclopropanecarboxamide, treatment with bromine (Br₂) and sodium hydroxide (NaOH) generates an isocyanate intermediate, which hydrolyzes to the amine under acidic conditions. This method is advantageous for substrates sensitive to reduction but suffers from moderate yields (40–55%) due to competing hydrolysis side reactions.

Deprotection of Boc-Protected Intermediates

Industrial-scale syntheses often employ tert-butyloxycarbonyl (Boc) protection to stabilize the amine during cyclopropanation. As demonstrated in US20130165696A1, Boc-protected 1-(3-chloro-2-fluorophenyl)cyclopropanamine is deprotected using hydrochloric acid (HCl) in methanol, yielding the hydrochloride salt. Neutralization with sodium bicarbonate (NaHCO₃) provides the free base (Figure 3).

Deprotection Conditions:

- HCl concentration : 4–6 M in methanol

- Reaction time : 2–4 hours at 25–40°C

- Yield : 70–80% after neutralization

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthesis route:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts + Cyclopropanation | 50–65 | 90–95 | High | Moderate |

| Reductive Amination | 70–85 | 85–90 | Moderate | High |

| Hofmann Rearrangement | 40–55 | 80–85 | Low | Low |

| Boc Deprotection | 70–80 | 95–99 | High | High |

Friedel-Crafts-based routes dominate industrial applications due to scalability, whereas reductive amination is preferred for small-scale, high-purity batches.

Challenges and Mitigation Strategies

Regioselectivity in Friedel-Crafts Acylation

The electron-withdrawing effects of chlorine and fluorine substituents hinder electrophilic substitution. Using excess AlCl₃ (2.5–3.0 equivalents) and low temperatures (0–5°C) improves regioselectivity for the para position relative to chlorine.

Cyclopropane Ring Stability

Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. Non-polar solvents (e.g., toluene) and inert atmospheres (N₂ or Ar) minimize degradation during storage and handling.

Enantiomeric Resolution

For chiral applications, chiral column chromatography or diastereomeric salt formation with tartaric acid derivatives achieves enantiomeric excess (ee) >98%.

Emerging Methodologies

Recent advances in flow chemistry enable continuous synthesis of cyclopropane intermediates, reducing reaction times by 40–60% compared to batch processes. Additionally, enzyme-catalyzed cyclopropanation using engineered cytochrome P450 enzymes shows promise for green chemistry applications, though yields remain suboptimal (<30%).

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-fluorophenyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl-cyclopropylamines.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)cyclopropanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

- Halogen Position : The 3-Cl,2-F substitution in the target compound enhances electron-withdrawing effects compared to analogs with single halogens (e.g., 1-(4-Fluorophenyl)cyclopropanamine). This may influence binding affinity in receptor-ligand interactions .

- Salt Forms : Hydrochloride salts (e.g., 1-(2-Fluorophenyl)cyclopropanamine HCl) improve aqueous solubility, critical for bioavailability in drug formulations .

Physicochemical Properties

- Molecular Weight : Analogs range from 167.64 g/mol (1-(3-Chlorophenyl)cyclopropanamine) to 204.64 g/mol (hydrochloride salts), impacting permeability and pharmacokinetics.

- Purity : Commercial availability varies, with the target compound offered at ≥95% purity (American Elements) , while others like 1-(2-Fluorophenyl)cyclopropanamine HCl are standardized at 95% .

Key Findings and Implications

Salt Forms : Hydrochloride derivatives enhance solubility but require stability testing for pharmaceutical use .

Chirality : Compounds like 1-(3,4-Difluorophenyl)cyclopropanamine (CAS 220352-38-5) exhibit chirality, necessitating enantioselective synthesis for targeted activity .

Biological Activity

1-(3-Chloro-2-fluorophenyl)cyclopropanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Name : this compound

- CAS Number : 1227418-16-7

- Molecular Formula : C10H10ClF

- Molecular Weight : 189.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to engage in various interactions, including hydrogen bonding and π-π stacking with biological molecules, which may influence its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have suggested potential antimicrobial properties against a range of pathogens.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Properties : Some investigations have explored its neuroprotective effects in models of neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induces apoptosis in cancer cells | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development. -

Cytotoxicity Assessment :

In a cancer research setting, this compound was tested against several cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. These findings support further investigation into its mechanism of action and therapeutic potential. -

Neuroprotection in Animal Models :

Animal studies assessed the neuroprotective effects of the compound in models of induced oxidative stress. The results showed a significant reduction in neuronal cell death and improved behavioral outcomes, highlighting its potential for treating neurodegenerative conditions.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chloro-2-fluorophenyl)cyclopropanamine, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation of a halogenated aromatic precursor followed by amine functionalization. A common method uses 3-chloro-2-fluorobenzyl chloride reacted with cyclopropylamine under basic conditions (e.g., K₂CO₃ in toluene at 80–100°C). Optimization includes solvent selection (polar aprotic solvents improve yield), stoichiometric control of the amine, and purification via column chromatography or recrystallization . Side products like azido derivatives may form during incomplete reactions, requiring rigorous monitoring via TLC or HPLC .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- NMR : - and -NMR confirm cyclopropane ring integrity (δ ~1.2–1.8 ppm for CH₂ groups) and aryl substitution patterns (δ ~6.8–7.5 ppm for aromatic protons) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% required for pharmacological studies).

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (185.62 g/mol) and detects halogen isotopic patterns .

Q. What biological targets are associated with structurally similar cyclopropanamine derivatives?

Analogues like 2-(3,4-difluorophenyl)cyclopropanamine show activity against serotonin receptors (5-HT₂C) and monoamine oxidases (MAO-B), suggesting potential neurological applications. Fluorination at the 2-position enhances metabolic stability and blood-brain barrier penetration . Target validation for this compound requires competitive binding assays and enzyme inhibition studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of halogenated cyclopropanamine analogues?

Discrepancies in IC₅₀ values (e.g., MAO-B inhibition vs. receptor binding) may arise from assay conditions (pH, temperature) or stereochemical variations. For example, (1R,2S)-isomers of difluorophenyl derivatives exhibit 10-fold higher potency than (1S,2R)-isomers . Systematic studies using enantiomerically pure samples and standardized assay protocols (e.g., OECD guidelines) are critical .

Q. How does stereochemistry influence the pharmacological profile of this compound?

Cyclopropane ring stereochemistry (cis vs. trans) impacts target selectivity. For example, cis-2-(3,4-difluorophenyl)cyclopropanamine shows higher affinity for dopamine D3 receptors than trans-isomers. Chiral resolution via chiral HPLC or asymmetric synthesis is necessary to isolate active enantiomers . Computational docking studies (e.g., AutoDock Vina) predict binding poses and guide structural modifications .

Q. What in vivo models are suitable for evaluating the neuroprotective potential of this compound?

Rodent models of Parkinson’s disease (6-OHDA lesion) or depression (forced swim test) are used to assess efficacy. Pharmacokinetic parameters (e.g., oral bioavailability, half-life) are determined via LC-MS/MS plasma analysis. Dose-ranging studies (1–50 mg/kg) should account for species-specific metabolism differences .

Methodological Notes

- Synthetic Optimization : Use DOE (Design of Experiments) to optimize reaction time, temperature, and solvent polarity .

- Toxicity Screening : Follow OECD 423 guidelines for acute oral toxicity in preclinical models .

- Data Reproducibility : Cross-validate biological assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.